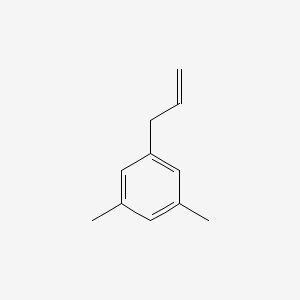
3-(3,5-Dimethylphenyl)-1-propene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, novel chiral selectors based on cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) were synthesized by carbonate aminolysis and isocyanate chemistry . Another study reported the synthesis of cellulose tris(3,5-dimethylphenyl carbamate) and B synthesis pathway towards the novel chiral selectors cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(R/S-α-phenylethyl carbamate) .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, the regioselective synthesis of mixed cellulose 3,5-dimethylphenyl and α-phenylethyl carbamate selectors as separation phases for chiral HPLC has been reported . Another study reported the synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) selectors .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Polymerization
One significant application of compounds similar to 3-(3,5-Dimethylphenyl)-1-propene is in the field of catalysis, particularly for polymerization processes. For example, nonsymmetric palladium complexes, including those with 3,5-dimethylphenyl groups, have been synthesized and utilized as efficient catalysts in propene/CO copolymerization, producing flexible polyketone materials of ultrahigh molecular weight (Meier et al., 2003). Similarly, nickel complexes have been used to catalyze the dimerization of propene to 2,3-dimethylbutene (Eberhardt & Griffin, 1970).
Involvement in Dimerization and Metathesis Reactions
Compounds with structures similar to 3-(3,5-Dimethylphenyl)-1-propene have been involved in dimerization and metathesis reactions. Tungsten complexes have catalyzed the dimerization of olefins like propene, often leading to the formation of 2,3-dimethylbutenes (Olivier & Laurent-Gérot, 1999). Additionally, the selective dimerization of 1,3-butadiene to produce specific compounds has been achieved using modified palladium carbene catalysts (Harkal et al., 2005).
Chemical Structure Analysis and Synthesis
The chemical structure of related compounds has been analyzed for various applications. For instance, the structure of molecules such as 3,5-dichloro-4-methoxy-2,6-dimethylphenyl compounds has been determined, which could be relevant to the understanding of similar compounds (Jasinski et al., 2007). Additionally, the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) has been achieved through phase transfer catalyzed polymerization, showcasing the potential for synthesizing complex polymers using related compounds (Percec & Wang, 1990).
Development of Elastomers and Flexible Materials
Research has shown that grafting 3,5-dimethylphenyl groups onto polyurethane copolymers significantly improves their low-temperature flexibility. This suggests the potential of using compounds like 3-(3,5-Dimethylphenyl)-1-propene to modify and enhance the properties of polymers for specific applications (Chung et al., 2012).
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of “3-(3,5-Dimethylphenyl)-1-propene” and related compounds could involve further exploration of their synthesis, chemical reactions, and applications. For instance, a study reported the anticancer activity of a new Dishevelled 1 inhibitor . Another study discussed the enantioseparation using cellulose tris(3,5-dimethylphenyl carbamate) .
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-5-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYQJQRPRDFVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374423 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-1-propene | |
CAS RN |
77446-17-4 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1597860.png)
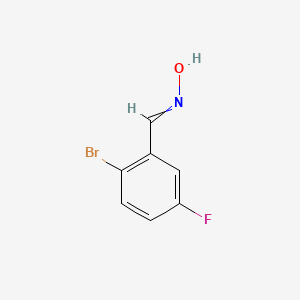
![Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate](/img/structure/B1597863.png)
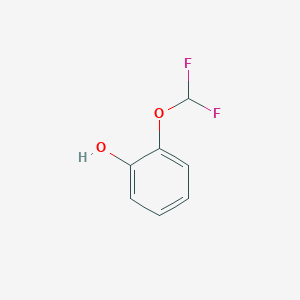
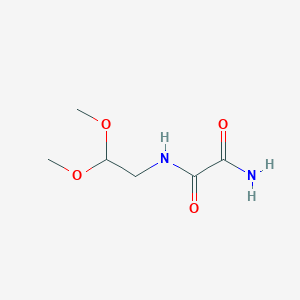
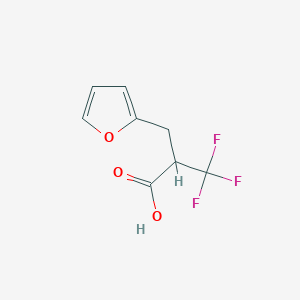
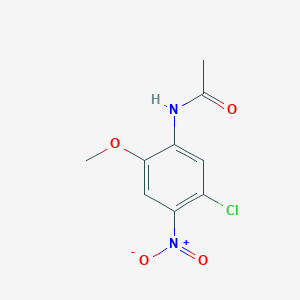
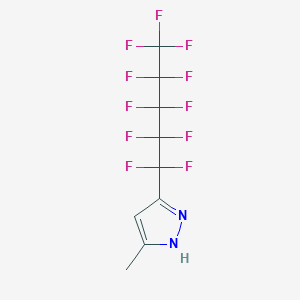
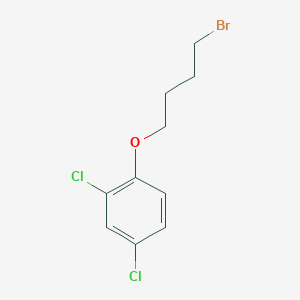
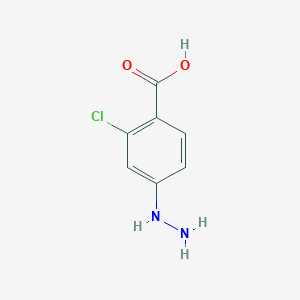
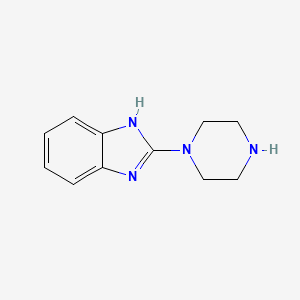
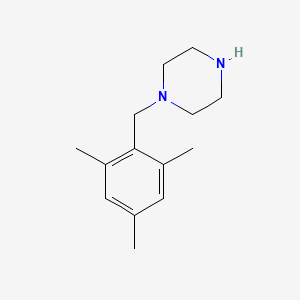
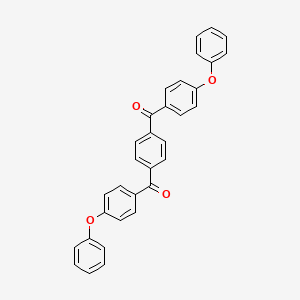
![2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597882.png)